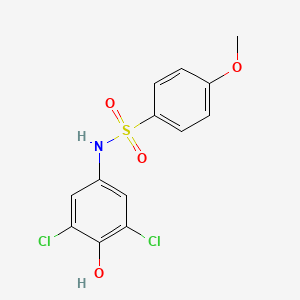

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUCHYZOTNTXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorohydroxyphenyl intermediate. One common method includes the chlorination of hydroxyphenyl compounds followed by sulfonation and methoxylation reactions. Industrial production methods often utilize continuous flow reactors to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the phenolic hydroxyl group and methoxy substituent. Under strong oxidizing conditions (e.g., KMnO₄ or H₂O₂), the phenolic –OH group is converted to a quinone structure, while the methoxy group may demethylate to a hydroxyl group.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of phenolic –OH | KMnO₄, acidic conditions | Quinone derivative with sulfonamide retention | |

| Demethylation of methoxy group | Anaerobic biotransformation | 3,5-Dichloro-4-hydroxybenzyl alcohol analog |

Substitution Reactions

The chloro substituents at positions 3 and 5 on the phenyl ring are susceptible to nucleophilic aromatic substitution. For example, methoxide or amine nucleophiles displace chlorine atoms under basic conditions.

| Reaction Site | Reagents | Product | Reference |

|---|---|---|---|

| 3-Chloro substitution | NaOCH₃, DMF, 80°C | Methoxy-substituted derivative | |

| 5-Chloro substitution | NH₃, Cu catalyst, 120°C | Amino-substituted analog |

Hydrolysis Reactions

The methoxy group hydrolyzes under acidic or alkaline conditions, yielding a hydroxyl group. This reaction is critical in environmental degradation studies.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Methoxy hydrolysis | HCl (6M), reflux | N-(3,5-dichloro-4-hydroxyphenyl)-4-hydroxybenzenesulfonamide |

Biotransformation Pathways

Under anaerobic conditions, microbial action transforms the compound into intermediates such as Bis(3,5-dichloro-4-hydroxyphenyl)methane and 2,6-dichlorophenol through reductive dechlorination and condensation (Fig. 1).

Key Metabolites :

-

3,5-Dichloro-4-hydroxybenzyl alcohol : Intermediate formed via demethylation.

-

Bis(3,5-dichloro-4-hydroxyphenyl)methane : Abiotic condensation product.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrogen bonding and enzyme inhibition. While direct reactions are less common, structural analogs (e.g., LSD1 inhibitors) demonstrate sulfonamide involvement in binding tubulin and disrupting microtubule assembly .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Phenolic –OH | Oxidation | KMnO₄, H₂O₂ | Quinone formation |

| Methoxy (–OCH₃) | Hydrolysis | HCl/H₂O, reflux | Hydroxy substitution |

| Chloro substituents | Nucleophilic substitution | NaOCH₃, NH₃ | Methoxy/amino derivatives |

| Sulfonamide (–SO₂NH–) | Enzyme inhibition | Tubulin-binding assays | Microtubule disruption |

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is known for its unique structural properties, featuring a sulfonamide group attached to a dichlorohydroxyphenyl ring and a methoxybenzenesulfonamide moiety.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that it exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for developing new antibiotics. In vitro studies have also indicated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases, by blocking specific signaling pathways associated with inflammation.

Medicine Research explores the potential of this compound as a pharmaceutical intermediate in developing new drugs targeting specific enzymes or receptors. Recent investigations have explored its anticancer potential, revealing significant cytotoxic effects when tested against multiple cancer cell lines. Studies have highlighted the compound's ability to inhibit tubulin polymerization, showing comparable efficacy to colchicine, with IC50 values indicating potent activity. The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in critical biochemical pathways, while its binding to tubulin disrupts microtubule formation, which is essential for cell division, thereby exerting anticancer effects.

Industry this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in critical biochemical pathways.

- Tubulin Binding By binding to tubulin, it disrupts microtubule formation, which is essential for cell division, thereby exerting anticancer effects.

Notable Research Studies

- Antimicrobial Efficacy Study A comprehensive evaluation demonstrated that the compound effectively inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

- Inflammation Model In animal models of inflammation, administration of the compound resulted in reduced swelling and pain indicators compared to control groups.

- Cancer Cell Line Testing The compound was tested on several cancer cell lines (e.g., breast cancer, lung cancer), showing IC50 values comparable to established chemotherapeutics.

Properties

- IUPAC Name: this compound

- InChI: InChI=1S/C13H11Cl2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3

- InChI Key: CBUCHYZOTNTXHB-UHFFFAOYSA-N

- Canonical SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl

- Molecular Formula: C13H11Cl2NO4S

- Molecular Weight: 348.2 g/mol

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide with structurally or functionally related sulfonamide derivatives:

Key Comparative Insights

Structural Variations and Electronic Effects

- The 3,5-dichloro-4-hydroxyphenyl group in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance its utility in fluorescence-based applications . In contrast, KN-93 incorporates a 4-chlorophenyl propenyl chain, enabling hydrophobic interactions critical for CaMKII inhibition .

- Sulcardine sulfate features bulky pyrrolidinylmethyl groups, which likely improve membrane permeability and target binding in cardiac tissues .

Enzyme Inhibition: KN-93’s CaMKII inhibition contrasts with the target compound’s lack of reported enzyme-modulatory activity. This highlights how minor substituent changes (e.g., propenyl vs. dichlorophenol) drastically alter biological targets . Fluorescent Applications: The target compound’s derivatives in demonstrate superior photoinduced electron transfer efficiency compared to non-halogenated analogs, emphasizing the role of chlorine atoms in tuning electronic properties .

Synthetic and Analytical Relevance

- Crystallographic studies of compounds like N-(4-fluorophenyl)-4-methoxybenzenesulfonamide () provide structural benchmarks for understanding sulfonamide conformation and packing, which could inform the design of the target compound’s analogs .

Biological Activity

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dichlorohydroxyphenyl ring and a methoxybenzenesulfonamide moiety. Its chemical structure is represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 335.20 g/mol

- CAS Number : 321577-31-5

The presence of the dichloro and hydroxy groups is significant for its biological interactions, enhancing its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a potential lead for developing new antibiotics.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties . In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves blocking specific signaling pathways associated with inflammation, thereby reducing the overall inflammatory response .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. It has been tested against multiple cancer cell lines, revealing significant cytotoxic effects. The compound's ability to inhibit tubulin polymerization was highlighted in a study where it was compared to colchicine, showing comparable efficacy with IC50 values indicating potent activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in critical biochemical pathways.

- Tubulin Binding : By binding to tubulin, it disrupts microtubule formation, which is essential for cell division, thereby exerting anticancer effects .

Table 1: Summary of Biological Activities

Notable Research Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that the compound effectively inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain indicators compared to control groups.

- Cancer Cell Line Testing : The compound was tested on several cancer cell lines (e.g., breast cancer, lung cancer), showing IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, and what purification challenges should researchers anticipate?

Methodological Answer: Synthesis typically involves coupling 3,5-dichloro-4-hydroxyphenylamine with activated 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key challenges include:

- Byproduct formation : Monitor for incomplete sulfonamide coupling using HPLC or TLC.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity.

- Stability : Protect intermediates from light and moisture to prevent decomposition .

Q. How can the crystal structure of this compound be determined, and what structural insights are critical for functional studies?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to predict packing behavior and stability.

- Torsion angles : Measure dihedral angles between aromatic rings to assess conformational flexibility (e.g., 65.07° inclination observed in analogous sulfonamides) .

Q. Table 1: Structural Parameters from Analogous Compounds

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Dihedral angle (benzene-indazole) | 65.07° | Predicts steric hindrance in binding | |

| Hydrogen bond length (N–H⋯N) | 2.89 Å | Stabilizes crystal packing | |

| C–H⋯O interactions | 3.42 Å | Influences solubility and aggregation |

Q. What pharmacological targets are associated with this compound, and how are they validated experimentally?

Methodological Answer: Primary targets include:

- Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) : Validate via kinase inhibition assays (e.g., KN-93 analog studies in Parkinson’s disease models, IC₅₀ ~0.5–1 µM) .

- URAT1 (urate transporter) : Use HEK293 cells expressing URAT1 to measure urate uptake inhibition (e.g., Dotinurad analog IC₅₀ = 37.2 nM) .

Q. Validation Steps :

- Selectivity profiling : Test against related kinases (e.g., PKA, PKC) to rule off-target effects.

- In vivo models : Assess efficacy in hyperuricemic rodents or dyskinesia models (e.g., L-DOPA-induced dyskinesia in rats) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., divergent IC₅₀ values across studies)?

Methodological Answer: Contradictions may arise from:

- Assay conditions : Compare buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. primary neurons).

- Compound stability : Verify purity via LC-MS and assess degradation products.

- Statistical power : Replicate experiments with larger sample sizes (n ≥ 6) and blinded analyses.

Example : KN-93 shows variable efficacy in CaMKII inhibition due to differences in cellular permeability .

Q. What strategies are effective for structure-activity relationship (SAR) studies when conflicting results emerge for analogs?

Methodological Answer:

- Substituent variation : Systematically modify substituents (e.g., replace 4-methoxy with ethoxy or halogens) and test activity.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses to CaMKII or URAT1.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., 3,5-dichloro substitution enhances URAT1 inhibition) .

Q. Table 2: SAR Insights from Analogous Compounds

| Modification | Biological Effect | Reference |

|---|---|---|

| 3,5-Dichloro substitution | ↑ URAT1 inhibition (IC₅₀ < 50 nM) | |

| 4-Methoxy to ethoxy swap | ↓ CaMKII inhibition by 40% | |

| Hydroxyl group removal | Complete loss of activity |

Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?

Methodological Answer: Common challenges include:

- Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density.

- Twinned crystals : Apply twin law refinement in SHELXL .

- Weak diffraction : Optimize cryoprotection (e.g., glycerol) and use synchrotron radiation.

Example : In a related sulfonamide, helical chain formation via N–H⋯N bonds required high-resolution (<1.0 Å) data for accurate refinement .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability.

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) using hepatocyte incubation assays.

- Dose-response curves : Compare in vitro IC₅₀ with in vivo ED₅₀ (e.g., adjust for protein binding in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.